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molecular formula C10H7FN2O B8581701 5-(4-Fluorophenyl)pyridazin-3(2H)-one

5-(4-Fluorophenyl)pyridazin-3(2H)-one

Cat. No. B8581701
M. Wt: 190.17 g/mol
InChI Key: JVUKCNGSJOCNQM-UHFFFAOYSA-N
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Patent
US08592425B2

Procedure details

Aluminum chloride (11.4 g, 86 mmol) was added to a stirred mixture of 2-benzyl-5-(4-fluorophenyl)pyridazin-3(2H)-one (4.0 g, 14.3 mmol) in toluene (285 ml) and the mixture was stirred at 70° C. for 1 h. After cooling, the reaction was cooled in an ice bath and quenched slowly with water (50 mL). The precipitate was filtered, washed with water, and dried under high-vacuum to afford the title compound. 1H NMR (500 MHz, CD3SOCD3) δ 8.28 (d, 1H); 7.88 (dd, 2H); 7.35 (t, 2H); 7.13 (d, 1H). LRMS (APCI) calc'd for (C10H8FN2O) [M+H]+, 191.1. found 191.1.
Quantity
11.4 g
Type
reactant
Reaction Step One
Name
2-benzyl-5-(4-fluorophenyl)pyridazin-3(2H)-one
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
285 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].C([N:12]1[C:17](=[O:18])[CH:16]=[C:15]([C:19]2[CH:24]=[CH:23][C:22]([F:25])=[CH:21][CH:20]=2)[CH:14]=[N:13]1)C1C=CC=CC=1>C1(C)C=CC=CC=1>[F:25][C:22]1[CH:23]=[CH:24][C:19]([C:15]2[CH:14]=[N:13][NH:12][C:17](=[O:18])[CH:16]=2)=[CH:20][CH:21]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
11.4 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
2-benzyl-5-(4-fluorophenyl)pyridazin-3(2H)-one
Quantity
4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1N=CC(=CC1=O)C1=CC=C(C=C1)F
Name
Quantity
285 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 70° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
quenched slowly with water (50 mL)
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under high-vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=CC(NN=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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